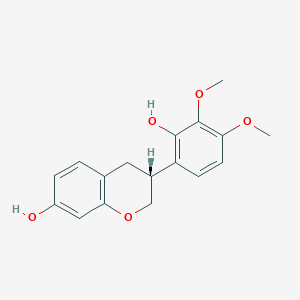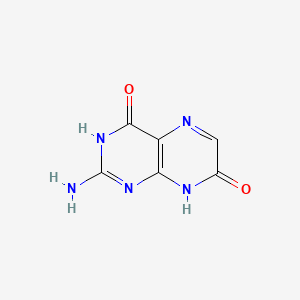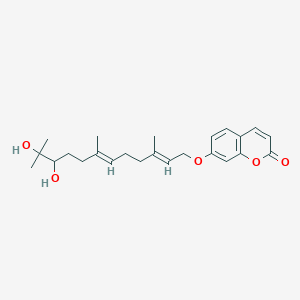
Mitragynine HCl
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Mitragynine hydrochloride is a naturally occurring indole alkaloid primarily isolated from the leaves of the Mitragyna speciosa plant, commonly known as kratom. This plant is indigenous to Southeast Asia, particularly in countries like Malaysia and Thailand. Mitragynine hydrochloride is known for its analgesic properties and its ability to interact with opioid receptors, making it a compound of interest in pain management and opioid withdrawal treatments .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of mitragynine hydrochloride involves several steps, starting from the extraction of mitragynine from kratom leaves. The extraction is typically done using solvent extraction methods such as rapid solvent extraction and ultrasound-assisted extraction. The extracted mitragynine is then subjected to chemical reactions to form mitragynine hydrochloride. The synthesis involves the use of aromatic amine heterocycles, which play a crucial role in stimulating opioid receptors .
Industrial Production Methods: Industrial production of mitragynine hydrochloride follows similar extraction and synthesis methods but on a larger scale. The process involves the use of advanced extraction techniques to ensure high yield and purity. The extracted mitragynine is then converted to its hydrochloride form through chemical reactions involving hydrochloric acid .
Chemical Reactions Analysis
Types of Reactions: Mitragynine hydrochloride undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and enhancing its pharmacological properties.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate and hydrogen peroxide are used under controlled conditions to oxidize mitragynine hydrochloride.
Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are employed to reduce the compound.
Substitution: Substitution reactions often involve halogenating agents like chlorine or bromine to introduce new functional groups into the compound.
Major Products Formed: The major products formed from these reactions include various derivatives of mitragynine hydrochloride, each with unique pharmacological properties. These derivatives are studied for their potential therapeutic applications .
Scientific Research Applications
Mitragynine hydrochloride has a wide range of scientific research applications:
Chemistry: It is used as a model compound for studying the structure-activity relationship of indole alkaloids.
Biology: Researchers study its effects on cellular processes and its potential as a therapeutic agent.
Medicine: It is investigated for its analgesic properties and its potential use in treating opioid withdrawal symptoms.
Mechanism of Action
Mitragynine hydrochloride exerts its effects by binding to opioid receptors, particularly the mu-opioid receptor. This binding leads to the activation of signaling pathways that result in analgesic effects. The compound also interacts with other receptors, such as delta and kappa opioid receptors, contributing to its overall pharmacological profile. The molecular targets and pathways involved in its mechanism of action are still being studied to fully understand its therapeutic potential .
Comparison with Similar Compounds
Mitragynine hydrochloride is often compared with other indole alkaloids such as speciogynine, speciociliatine, and mitraciliatine. These compounds share a similar chemical structure but differ in their stereochemical configuration, leading to variations in their bioactivity. Mitragynine hydrochloride is unique due to its higher affinity for opioid receptors and its potent analgesic effects. Other similar compounds include 7-hydroxymitragynine, which is a metabolite of mitragynine and exhibits even stronger analgesic properties .
Properties
CAS No. |
36455-45-5 |
|---|---|
Molecular Formula |
C23H30N2O4·HCl |
Molecular Weight |
434.96 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![[(1S,2R,4S,6S,7S,10R,11S,12S,14R,16S,18R)-12,14-diacetyloxy-6-(furan-3-yl)-1,7,11,15,15-pentamethyl-5-oxo-3-oxapentacyclo[8.8.0.02,4.02,7.011,16]octadecan-18-yl] acetate](/img/structure/B600537.png)
